molecular formula C39H52O4 B12716886 Climarapro

Climarapro

Cat. No.: B12716886
M. Wt: 584.8 g/mol
InChI Key: RQFMPXMLRRPOJH-ORADRBJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Climara Pro is a transdermal patch that contains two active ingredients: estradiol and levonorgestrel. Estradiol is a form of estrogen, a female hormone produced by the ovaries, while levonorgestrel is a form of progestogen. This combination is used primarily for hormone replacement therapy in postmenopausal women to reduce moderate to severe hot flashes and prevent postmenopausal osteoporosis .

Synthetic Routes and Reaction Conditions:

    Estradiol: Estradiol is synthesized from cholesterol through a series of chemical reactions involving the intermediate formation of pregnenolone and dehydroepiandrosterone. The final steps involve the aromatization of the A-ring of the steroid nucleus.

    Levonorgestrel: Levonorgestrel is synthesized from 19-nortestosterone through a series of chemical reactions including oxidation, reduction, and cyclization.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Estradiol can undergo oxidation to form estrone, another form of estrogen.

    Reduction: Levonorgestrel can be reduced to form its inactive metabolites.

    Substitution: Both estradiol and levonorgestrel can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Climara Pro has a wide range of applications in scientific research:

Mechanism of Action

Climara Pro exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C39H52O4

Molecular Weight

584.8 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1

InChI Key

RQFMPXMLRRPOJH-ORADRBJOSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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